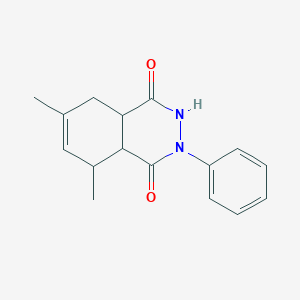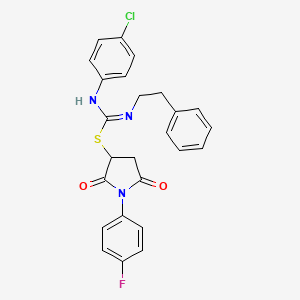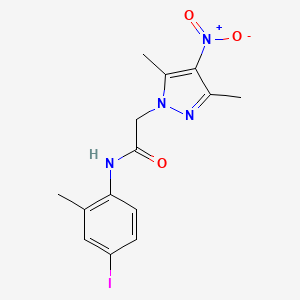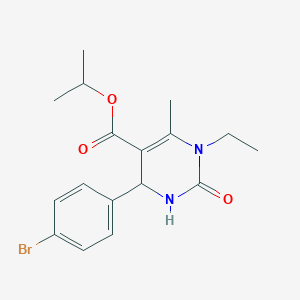
6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound, also known as phthalazinone, has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this compound has antitumor activity in animal models of cancer. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
One of the advantages of using 6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione in lab experiments is its potential as an antitumor agent. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Another advantage of using this compound is its potential as a precursor for the synthesis of OLEDs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to certain cell lines, and caution should be exercised when handling this compound.
将来の方向性
There are several future directions for the study of 6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione. One direction is the further investigation of its potential as an antitumor agent. This compound has shown promising results in vitro and in vivo studies, and further research is needed to determine its efficacy and safety in human trials. Another direction is the further investigation of its potential as a precursor for the synthesis of OLEDs. This compound has shown potential as a starting material for the synthesis of various other compounds, and further research is needed to explore its potential in this field. Additionally, the mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its mode of action.
合成法
The synthesis of 6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione has been achieved using different methods. One of the most common methods involves the reaction of 2,3,4,5-tetramethylcyclopentadienone with phenylhydrazine in the presence of an acid catalyst. This reaction leads to the formation of an intermediate, which is then cyclized to form the final product. Another method involves the reaction of 2,3,4,5-tetramethylcyclopentadienone with phenylhydrazine in the presence of a base catalyst. This reaction leads to the formation of an intermediate, which is then oxidized to form the final product.
科学的研究の応用
6,8-dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydro-1,4-phthalazinedione has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In the field of material science, this compound has been studied for its potential as a precursor for the synthesis of organic light-emitting diodes (OLEDs). In the field of organic synthesis, this compound has been used as a starting material for the synthesis of various other compounds.
特性
IUPAC Name |
5,7-dimethyl-3-phenyl-4a,5,8,8a-tetrahydro-2H-phthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-8-11(2)14-13(9-10)15(19)17-18(16(14)20)12-6-4-3-5-7-12/h3-8,11,13-14H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEGOZXQAOCNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC2C1C(=O)N(NC2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4985763.png)
![4-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4985770.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4985777.png)
![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)



![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
